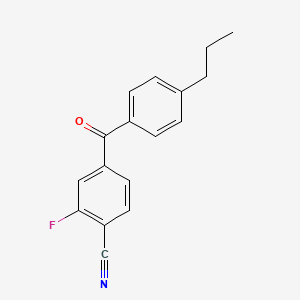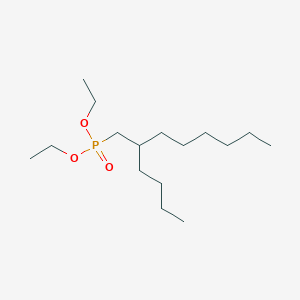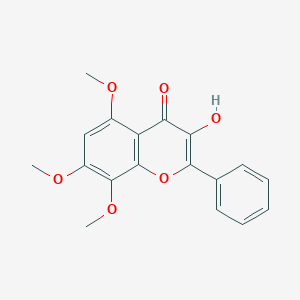
3-Hydroxy-5,7,8-trimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,7,8-trimethoxyflavone: is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This particular compound is characterized by the presence of three methoxy groups and one hydroxyl group attached to the flavone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7,8-trimethoxyflavone typically involves the following steps :
Starting Material: The synthesis begins with 2,3,4,6-tetramethoxyacetophenone.
Bromination: The acetophenone is brominated using cupric bromide in a chloroform-ethyl acetate mixture to yield the corresponding bromoacetophenone.
Cyclization: The bromoacetophenone undergoes cyclization with p-methoxybenzoic anhydride via the Allan-Robinson reaction to form 3-hydroxy-4’,5,7,8-tetramethoxyflavone.
Selective Demethylation: The 5-methoxy group is selectively cleaved using anhydrous aluminum bromide in acetonitrile, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,7,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles in basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Hydroxy-5,7,8-trimethoxyflavone is used as a building block in organic synthesis to create more complex flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of polymethoxyflavones.
Biology: This compound has shown potential in biological studies due to its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It is studied for its potential to inhibit tumor growth and reduce inflammation in various disease models .
Industry: In the food and cosmetic industries, this compound is explored for its antioxidant properties, which can help in preserving products and protecting skin from oxidative damage.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,7,8-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
5-Hydroxy-3,7,4’-trimethoxyflavone: Similar structure with a hydroxyl group at the 5-position.
7-Hydroxy-5,3’,4’-trimethoxyflavone: Hydroxyl group at the 7-position.
5,7-Dihydroxy-3,6,8-trimethoxyflavone: Additional hydroxyl group at the 7-position.
Uniqueness: 3-Hydroxy-5,7,8-trimethoxyflavone is unique due to its specific arrangement of methoxy and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position and methoxy groups at the 5, 7, and 8 positions provides distinct antioxidant and anti-inflammatory properties compared to other similar flavonoids.
Properties
CAS No. |
103393-10-8 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-hydroxy-5,7,8-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-9-12(22-2)17(23-3)18-13(11)14(19)15(20)16(24-18)10-7-5-4-6-8-10/h4-9,20H,1-3H3 |
InChI Key |
WAWJFYVZZGEXBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
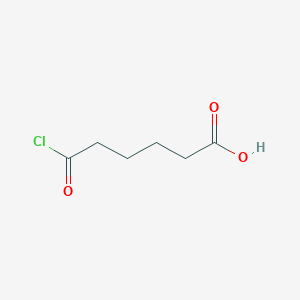
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)

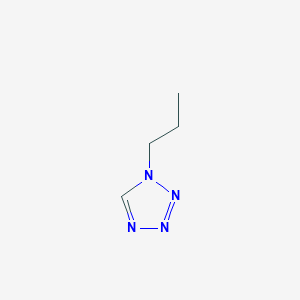
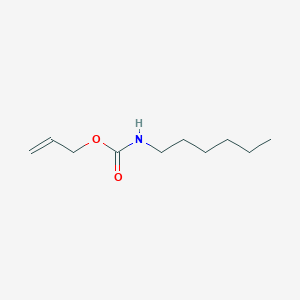

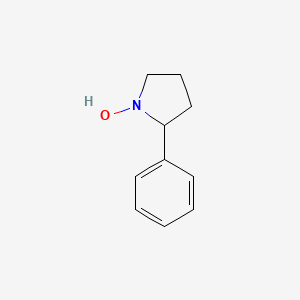
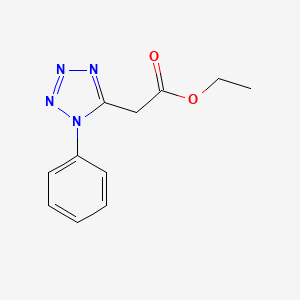
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)
